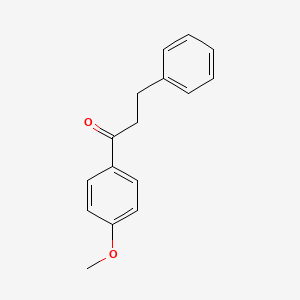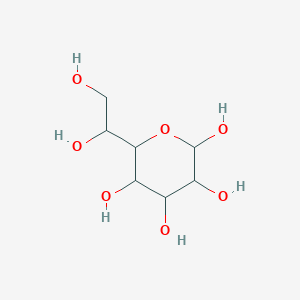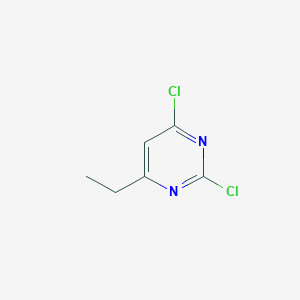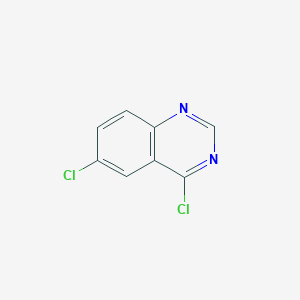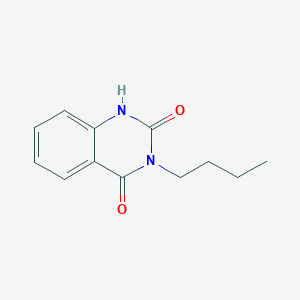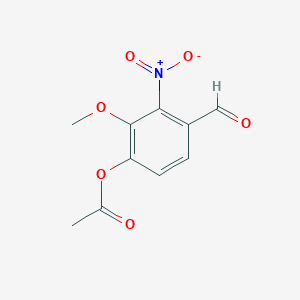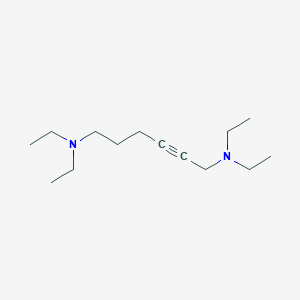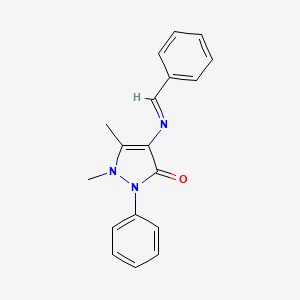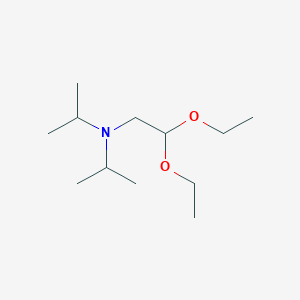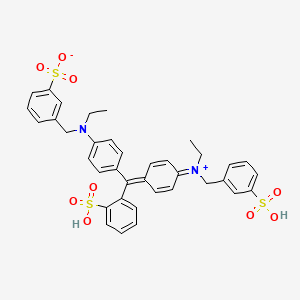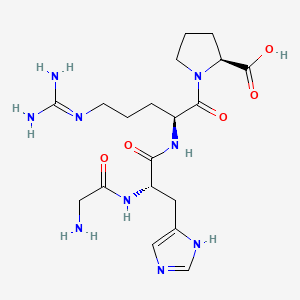
3-氟代金刚烷-1-羧酸
描述
3-Fluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its rigid and symmetrical structure.
科学研究应用
3-Fluoroadamantane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antiviral drugs and inhibitors of enzymes such as soluble epoxide hydrolase.
Biological Studies: Used in the development of compounds targeting specific biological pathways, including those involved in neurological diseases and cancer.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
Target of Action
3-Fluoroadamantane-1-carboxylic acid is an intermediate product for the preparation of 3-fluoro-adamantyl-1-amines and carbamates . These compounds are potential antiviral drugs and promising inhibitors of epoxide hydrolase sEH .
Mode of Action
The 3-fluoroadamantyl moiety in the compound enhances the activity of the inhibitor due to its better orientation in the active site of epoxide hydrolase . This is achieved by increasing the conformational mobility of the lipophilic 3-fluoroadamantyl group .
Biochemical Pathways
It is known that the compound interacts with epoxide hydrolase, an enzyme involved in the metabolism of various xenobiotics in the body .
Pharmacokinetics
The compound’s adamantane structure, which is known for its rigidity and many replaceable hydrogen atoms, may lead to high density and energy . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The introduction of fluorine-containing groups to the adamantane skeleton can greatly improve the density of the compound . As more fluorine-containing groups are introduced, detonation velocities and pressures increase quickly . This suggests that the compound could have significant energetic performance.
Action Environment
The environment can influence the action, efficacy, and stability of 3-Fluoroadamantane-1-carboxylic acid. For instance, the methylene bridge in the compound can undergo metabolism, which can lead to an acceleration of the metabolism of the inhibitor . Therefore, factors that affect metabolic processes, such as temperature and pH, could potentially influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-fluoroadamantane-1-carboxylic acid typically involves a multi-step synthetic route. One common method starts with 3-hydroxyadamantane-1-carboxylic acid. This compound is reacted with Ishikawa’s reagent to introduce the fluorine atom, followed by a reaction with diphenylphosphoryl azide to form 3-fluoro-1-isocyanatoadamantane . The overall yield of this process is approximately 76%.
Industrial Production Methods: While specific industrial production methods for 3-fluoroadamantane-1-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 3-Fluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted adamantane derivatives.
Oxidation Products: Carboxylate derivatives.
Reduction Products: Alcohol derivatives.
相似化合物的比较
- 3,5-Difluoroadamantane-1-carboxylic acid
- 3,5,7-Trifluoroadamantane-1-carboxylic acid
- 3-Chloroadamantane-1-carboxylic acid
Comparison:
- Fluorine Substitution: The introduction of fluorine atoms at different positions on the adamantane ring can significantly alter the compound’s properties, such as melting point and lipophilicity .
- Biological Activity: Fluorinated derivatives often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .
- Metabolic Stability: Compounds with multiple fluorine atoms tend to have increased metabolic stability, making them more suitable for pharmaceutical applications .
属性
IUPAC Name |
3-fluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJULXDNAWKQQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902090 | |
| Record name | NoName_1299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-50-2 | |
| Record name | 3-Adamantanecarboxylic acid, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-fluoroadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
